

A Guide to the Spectroscopic Characterization of Dibromonitromethane

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Compound of Interest

Compound Name: *Dibromonitromethane*

CAS No.: *598-91-4*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromonitromethane (CHBr_2NO_2) is a halogenated nitroalkane of significant interest in synthetic chemistry and as a potential intermediate in various chemical processes. A thorough understanding of its molecular structure is paramount for its application and for ensuring safety and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its chemical identity. This guide provides a comprehensive overview of the spectroscopic data for **dibromonitromethane**, addressing the challenges in acquiring and interpreting this information. Due to the limited availability of published experimental spectra for **dibromonitromethane**, this guide also presents a detailed predictive analysis based on the spectroscopic data of structurally related compounds, namely dibromomethane and bromonitromethane. This comparative approach offers valuable insights into the expected spectral features of **dibromonitromethane**, serving as a foundational reference for researchers in the field.

Introduction

Dibromonitromethane is a small, polyfunctional molecule featuring a central carbon atom bonded to a nitro group, a hydrogen atom, and two bromine atoms. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making its unambiguous identification crucial. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a fingerprint of the compound. This guide delves into the key spectroscopic techniques used for the characterization of **dibromonitromethane**.

While **dibromonitromethane** is commercially available, comprehensive, and publicly accessible repositories of its spectroscopic data are scarce.^{[1][2][3][4]} This guide aims to bridge this gap by consolidating available information and providing expert-driven predictions to aid in the structural verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **dibromonitromethane**, both ^1H and ^{13}C NMR are critical for confirming its structure.

Predicted ^1H NMR Spectrum

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring a ^1H NMR spectrum of a similar compound would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Number of Scans:** 16 to 64 scans to achieve a good signal-to-noise ratio.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range of approximately 0-10 ppm is typically sufficient.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Interpretation and Predicted Chemical Shift:

Dibromonitromethane possesses a single proton attached to the carbon bearing two bromine atoms and a nitro group. The chemical shift of this proton is expected to be significantly downfield due to the strong electron-withdrawing effects of the two bromine atoms and the nitro group.

To predict the chemical shift, we can analyze the ^1H NMR data of related compounds:

- Dibromomethane (CH_2Br_2): The two equivalent protons in dibromomethane appear as a singlet at approximately 4.95 ppm.^[5]
- Bromonitromethane (CH_2BrNO_2): The two protons in bromonitromethane are also equivalent and their chemical shift would be further downfield than in dibromomethane due to the stronger electron-withdrawing nature of the nitro group compared to a bromine atom.

Considering these reference points, the single proton in **dibromonitromethane** (CHBr_2NO_2) is expected to resonate at a chemical shift even further downfield than that of dibromomethane. The presence of an additional bromine atom and a nitro group will deshield the proton significantly. A reasonable prediction for the ^1H NMR chemical shift would be in the range of 6.0 - 7.0 ppm. The signal will be a singlet as there are no adjacent protons to cause spin-spin coupling.



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Predicted ^{13}C NMR Spectrum

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ^{13}C NMR.
- Instrumentation: A high-field NMR spectrometer with a broadband probe.
- Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Number of Scans: Several hundred to thousands of scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A typical range of 0-220 ppm.
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Interpretation and Predicted Chemical Shift:

Dibromonitromethane has a single carbon atom. Its chemical shift will be influenced by the attached bromine and nitro groups.

Let's consider the ^{13}C NMR data of related compounds:

- Dibromomethane (CH_2Br_2): The carbon in dibromomethane has a chemical shift of approximately 21.6 ppm.[6]
- Bromonitromethane (CH_2BrNO_2): The carbon in bromonitromethane would be expected to be at a higher chemical shift than in dibromomethane due to the deshielding effect of the nitro group.

For **dibromonitromethane**, the presence of two bromine atoms and a nitro group will cause a significant downfield shift of the carbon signal. The effect of the nitro group is particularly strong in deshielding the adjacent carbon. Therefore, the ^{13}C chemical shift for **dibromonitromethane** is predicted to be in the range of 80 - 100 ppm.



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is first collected and then subtracted from the sample spectrum.

Interpretation of Key Vibrational Frequencies:

While a detailed experimental IR spectrum for **dibromonitromethane** is not readily available in public databases, a vapor-phase IR spectrum is noted to exist.[7] Based on the functional groups present, we can predict the key absorption bands:

- N-O Stretching (Nitro Group): The most characteristic vibrations for a nitro group are the asymmetric and symmetric stretches. These are typically strong absorptions.
 - Asymmetric Stretch: Expected in the range of 1550-1580 cm^{-1} .
 - Symmetric Stretch: Expected in the range of 1340-1370 cm^{-1} .
- C-H Stretching: The stretching vibration of the single C-H bond is expected to appear around 3000-3100 cm^{-1} .
- C-Br Stretching: The stretching vibrations for the C-Br bonds typically occur in the fingerprint region, at lower wavenumbers, usually in the range of 600-700 cm^{-1} .

Predicted IR Absorption Bands for **Dibromonitromethane**:



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Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** For a volatile compound like **dibromonitromethane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a standard technique for generating ions.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum:

The mass spectrum of **dibromonitromethane** is available through sources like PubChem.[7] The molecular weight of **dibromonitromethane** is approximately 218.83 g/mol .[7] Due to the isotopic distribution of bromine (^{79}Br and ^{81}Br are present in roughly a 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks.

Key Predicted Fragments:

- **Molecular Ion ($[M]^+$):** A cluster of peaks will be observed around m/z 217, 219, and 221, corresponding to the different combinations of bromine isotopes. The relative intensities of these peaks will follow the expected pattern for two bromine atoms.
- **$[M-\text{NO}_2]^+$:** Loss of the nitro group (mass 46) is a likely fragmentation pathway, leading to a fragment ion $[\text{CHBr}_2]^+$ with a characteristic isotopic pattern around m/z 171, 173, and 175.
- **$[M-\text{Br}]^+$:** Loss of a bromine atom would result in a fragment ion $[\text{CHBrNO}_2]^+$.
- **$[\text{NO}_2]^+$:** A peak at m/z 46 corresponding to the nitro group cation is also expected.

Diagram of a General Analytical Workflow for Spectroscopic Characterization:



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Caption: General workflow for the spectroscopic characterization of **dibromonitromethane**.

Conclusion

The spectroscopic characterization of **dibromonitromethane** relies on a combination of NMR, IR, and Mass Spectrometry. While a complete set of experimentally verified spectra is not readily available in public databases, a detailed analysis of the expected spectral features can be made based on the known effects of the constituent functional groups and by comparison with structurally similar molecules. This guide provides a foundational framework for researchers to predict, acquire, and interpret the spectroscopic data of **dibromonitromethane**, facilitating its unambiguous identification and use in scientific research and development. It is recommended that researchers synthesizing or working with this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity.

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